Scientific Field: Pharmaceutical Chemistry
Summary of the Application: This study aimed to improve the solubility and stability of the antipsychotic drug Aripiprazole, which has minimal and idiosyncratic oral bioavailability to treat schizophrenia.
Methods of Application: Binary and ternary inclusion complexes were formed with Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine (LA) as solubility enhancers.
Scientific Field: Pharmaceutical Research
Summary of the Application: This study evaluated the performance of counterion screening methods and proposed and validated novel approaches to virtual solvent screening for multicomponent crystal system (MCC) crystallization.
Methods of Application: Using the ΔpK a rule, 10 acid counterions were selected for experimental Aripiprazole (APZ) salt screening using 10 organic solvents.
Summary of the Application: This study investigated the hydration mechanism of Aripiprazole and its effect on the solubility of the drug.
Methods of Application: The study used Raman spectroscopy to collect spectra in a range of 100 cm −1 to 3200 cm −1 with an exposure time of 10 s and a resolution of 0.5 cm −1.
Scientific Field: Pharmaceutical Analysis
Summary of the Application: This research focused on the identification, assay, and organic impurity profiling methods for Aripiprazole.
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine is an organic compound characterized by its complex structure, which includes a central amine group bonded to two 2-(2,3-dichlorophenyl) aminoethyl groups. Its molecular formula is C16H17Cl4N3, and it has a molecular weight of 393.15 g/mol. The compound features significant chlorination, with four chlorine atoms attached to the phenyl rings, which contributes to its unique chemical properties and potential biological activities .
The biological activity of di-[2-(2,3-dichlorophenyl)aminoethyl]amine is of particular interest in medicinal chemistry. It has been studied for its potential antidepressant properties and its ability to interact with neurotransmitter systems. The chlorinated phenyl groups may enhance its binding affinity to various biological targets, including receptors involved in mood regulation .
Additionally, similar compounds have shown anti-cancer properties and neuroprotective effects, suggesting that di-[2-(2,3-dichlorophenyl)aminoethyl]amine could have therapeutic applications in these areas .
The synthesis of di-[2-(2,3-dichlorophenyl)aminoethyl]amine can be achieved through several methods:
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine has potential applications in:
Studies examining the interactions of di-[2-(2,3-dichlorophenyl)aminoethyl]amine with various biological targets are crucial for understanding its mechanism of action. Preliminary findings suggest that it may interact with serotonin and norepinephrine pathways, similar to other antidepressants . Further research is needed to elucidate the specific receptor interactions and downstream effects on cellular signaling pathways.
Several compounds share structural similarities with di-[2-(2,3-dichlorophenyl)aminoethyl]amine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Bis(2-chloroethyl)amine | Moderate | Anticancer | Known for alkylating properties |
1,4-Diaminobutane | Low | Antidepressant | Linear structure; less chlorination |
4-Amino-3-chloroaniline | High | Antimicrobial | Contains a single amino group |
N,N-Diethyl-3-amino-1-propanamine | Moderate | Antidepressant | Less chlorinated; simpler structure |
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine stands out due to its unique chlorinated phenyl groups that enhance its biological activity compared to other similar compounds.